AZD8186

Overview

Description

AZD-8186 is a potent and selective inhibitor of phosphoinositide 3-kinase beta and phosphoinositide 3-kinase delta. It is primarily being investigated for its potential in treating various cancers, particularly those with phosphatase and tensin homolog gene deficiencies. The compound has shown promise in preclinical and early clinical studies for its ability to inhibit tumor growth and modulate key metabolic pathways .

Mechanism of Action

Target of Action

AZD8186, also known as Azd-8186, AIQ4OWD0RA, or UNII-AIQ4OWD0RA, is a potent and selective inhibitor of PI3Kβ and PI3Kδ . These are lipid kinases that play a crucial role in cellular processes such as growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Mode of Action

This compound interacts with its targets, PI3Kβ and PI3Kδ, by inhibiting their activity . This inhibition leads to a decrease in the phosphorylation of AKT, a downstream effector in the PI3K pathway . The PI3K pathway is often dysregulated in cancers, particularly those with PTEN deficiencies .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K/AKT signaling pathway . Inhibition of PI3Kβ by this compound leads to downregulation of cholesterol biosynthesis genes and upregulation of markers associated with metabolic stress . It also results in upregulation of PDHK4 and increased PDH phosphorylation, indicative of reduced carbon flux into the TCA cycle . This suggests that this compound may exploit a metabolic dependency in PTEN-null tumors, contributing to therapeutic benefit by inducing cell stress .

Result of Action

This compound has shown preliminary evidence of antitumor activity in clinical trials . In PTEN-null cell lines and tumor xenografts sensitive to this compound, there was a downregulation of cholesterol biosynthesis proteins, such as HMGCS1 . In prostate cancer, a reduction in prostate-specific antigen (PSA) was observed .

Action Environment

The action of this compound can be influenced by the tumor microenvironment, particularly in the context of PTEN-null tumors . PTEN-null tumors become dependent on the PI3Kβ isoform, making them potentially more sensitive to the effects of this compound

Biochemical Analysis

Biochemical Properties

AZD8186 plays a crucial role in biochemical reactions by interacting with enzymes and proteins. It targets the lipid kinase PI3Kβ with selectivity over PI3Kα . This compound reduces pAKT-S473 in the PTEN-deficient MDA-MB-468 cell line . The compound’s interaction with these biomolecules influences various biochemical reactions and cellular processes.

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . This compound treatment results in the modification of transcript and protein biomarkers associated with cell metabolism . It has been observed to downregulate cholesterol biosynthesis genes and upregulate markers associated with metabolic stress .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound inhibits the phosphorylation of PI3K–AKT–mTOR protein pathway biomarkers and suppresses the expression of cholesterol synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. For instance, HCC70 xenografts were dosed for 7 days twice daily with 25 mg/kg this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study, the efficacy and toxicity of selumetinib+this compound were tested in docetaxel-resistant xenograft mice .

Metabolic Pathways

This compound is involved in key metabolic pathways. It interacts with enzymes and cofactors, and can also affect metabolic flux or metabolite levels . For instance, this compound treatment resulted in the upregulation of PDHK4 and increased PDH phosphorylation, indicative of reduced carbon flux into the TCA cycle .

Preparation Methods

The synthesis of AZD-8186 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary to the developing company, AstraZeneca. . Industrial production methods are optimized to ensure high yield and purity, adhering to stringent quality control measures.

Chemical Reactions Analysis

AZD-8186 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to different analogs.

Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the substitution reactions. The major products formed from these reactions are typically derivatives of AZD-8186 with modified functional groups .

Scientific Research Applications

AZD-8186 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of phosphoinositide 3-kinase beta and phosphoinositide 3-kinase delta.

Biology: Investigated for its effects on cellular signaling pathways, particularly those involved in cell growth and metabolism.

Medicine: Explored as a potential therapeutic agent for treating cancers with phosphatase and tensin homolog gene deficiencies, such as prostate cancer, triple-negative breast cancer, and squamous non-small cell lung cancer

Comparison with Similar Compounds

AZD-8186 is unique in its selectivity for phosphoinositide 3-kinase beta and phosphoinositide 3-kinase delta, making it distinct from other inhibitors that target different isoforms of phosphoinositide 3-kinase. Similar compounds include:

GDC-0941: A pan-phosphoinositide 3-kinase inhibitor that targets multiple isoforms.

BKM120: Another pan-phosphoinositide 3-kinase inhibitor with broad activity against different isoforms.

BYL719: A selective inhibitor of phosphoinositide 3-kinase alpha.

The uniqueness of AZD-8186 lies in its ability to selectively inhibit phosphoinositide 3-kinase beta and phosphoinositide 3-kinase delta, which are particularly relevant in cancers with phosphatase and tensin homolog gene deficiencies .

Properties

IUPAC Name |

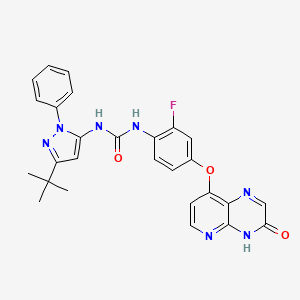

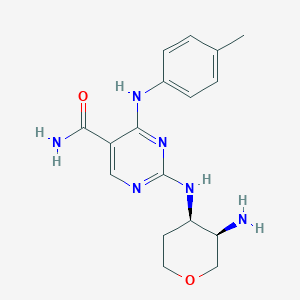

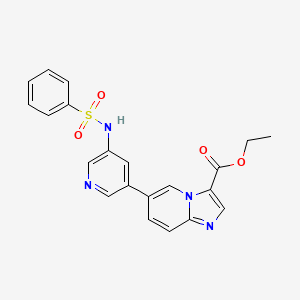

8-[(1R)-1-(3,5-difluoroanilino)ethyl]-N,N-dimethyl-2-morpholin-4-yl-4-oxochromene-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25F2N3O4/c1-14(27-18-11-16(25)10-17(26)12-18)19-8-15(24(31)28(2)3)9-20-21(30)13-22(33-23(19)20)29-4-6-32-7-5-29/h8-14,27H,4-7H2,1-3H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMJFJIDLEAWOQJ-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC2=C1OC(=CC2=O)N3CCOCC3)C(=O)N(C)C)NC4=CC(=CC(=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC2=C1OC(=CC2=O)N3CCOCC3)C(=O)N(C)C)NC4=CC(=CC(=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25F2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1627494-13-6 | |

| Record name | AZD-8186 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1627494136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-8186 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15029 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AZD-8186 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AIQ4OWD0RA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

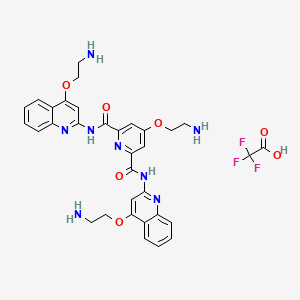

![N,N-dicyclopropyl-7-[(1,5-dimethylpyrazol-3-yl)amino]-10-ethyl-3-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene-11-carboxamide](/img/structure/B612035.png)